(Chloromethyl)polystyrene
CAS No.: 55844-94-5
VCID: VC21536999
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
(Chloromethyl)polystyrene is a versatile polymer that serves as a precursor or intermediate in the synthesis of various functional polymers. It is widely used in the chemical industry due to its ability to undergo further chemical modifications, leading to the production of ion exchange resins, chelating resins, and adsorption resins, among others . This compound is crucial in organic synthesis and combinatorial chemistry, as well as in the immobilization and purification of biological molecules. Synthesis of (Chloromethyl)polystyreneThe synthesis of (Chloromethyl)polystyrene typically involves the chloromethylation of polystyrene resin. Traditionally, chloromethyl ether was used for this process, but due to its high toxicity, alternative methods have been developed. A safer approach involves using methylal, trioxane (or paraformaldehyde), chlorosulfonic acid (or sulfone dichloride), concentrated hydrochloric acid, and concentrated sulfuric acid as reactants . Synthesis Steps:
Applications of (Chloromethyl)polystyrene(Chloromethyl)polystyrene is a key intermediate in the production of various functional polymers:
Research Findings and Challenges |
---|---|
CAS No. | 55844-94-5 |
Product Name | (Chloromethyl)polystyrene |
Molecular Formula | C11H21NO4 |
Molecular Weight | 231.29 g/mol |
IUPAC Name | (2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 |
Standard InChIKey | QJCNLJWUIOIMMF-JGVFFNPUSA-N |
Isomeric SMILES | CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Synonyms | BOC-D-allo-Isoleucine;55780-90-0;BOC-D-ALLO-ILE-OH;(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoicacid;n-(tert-butoxycarbonyl)-d-alloisoleucine;tert-Butoxycarbonylisoleucine;tert-Butyloxycarbonylisoleucine;tert-Butoxycarbonyl-L-isoleucine;tert-Butyloxycarbonyl-L-isoleucine;N-(tert-Butyloxycarbonyl)-L-isoleucine;Boc-D-allo-lle-OH;N-((1,1-Dimethylethoxy)carbonyl)-L-isoleucine;PubChem15618;L-Isoleucine,N-((1,1-dimethylethoxy)carbonyl)-;AC1Q5XMF;AC1L34V2;SCHEMBL2159319;CTK6B1509;MolPort-006-736-501;QJCNLJWUIOIMMF-JGVFFNPUSA-N;ACT10866;ZINC1576251;EINECS236-074-8;ANW-41684;AR-1K0235 |
PubChem Compound | 83171 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume